molecular formula C12H10BrNO2 B1450772 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione CAS No. 2186672-64-8

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1450772
M. Wt: 280.12 g/mol
InChI Key: TVEYDUFGTSKKTK-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione, also known as 3-BEPPD, is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a pyrrole ring with a bromo substituent at the 3-position and an ethylphenyl substituent at the 1-position. Its unique properties have made it a valuable tool for research in a variety of fields, such as organic synthesis, medicinal chemistry, and pharmacology.

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

Compounds structurally related to "3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione" have been studied as inhibitors of glycolic acid oxidase (GAO). These inhibitors can be significant in reducing urinary oxalate levels, which is beneficial for conditions such as hyperoxaluria. The effectiveness of these inhibitors has been demonstrated in both in vitro and in vivo studies, showing promise for therapeutic applications (Rooney et al., 1983).

Luminescent Polymers

Derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione have been used in the synthesis of highly luminescent polymers. These polymers exhibit strong fluorescence and high quantum yields, making them suitable for various applications in optoelectronics and sensory materials (Zhang & Tieke, 2008).

Antimicrobial Activity

Certain derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione have shown promising antimicrobial activities, particularly against fungal pathogens. These compounds offer potential as novel fungicides, with studies highlighting their effectiveness in inhibiting a broad spectrum of fungi (Cvetković et al., 2019).

Corrosion Inhibitors

Pyrrolo[2,5-d] derivatives have been investigated for their application as corrosion inhibitors for carbon steel in acidic environments. These studies have shown that such compounds can effectively protect metal surfaces from corrosion, indicating their utility in industrial applications (Zarrouk et al., 2015).

Safety And Hazards

The safety and hazards associated with “3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

3-bromo-1-(4-ethylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-8-3-5-9(6-4-8)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEYDUFGTSKKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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